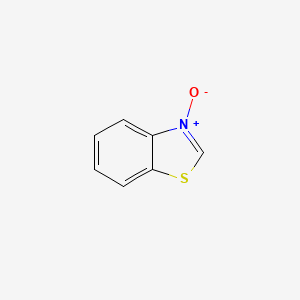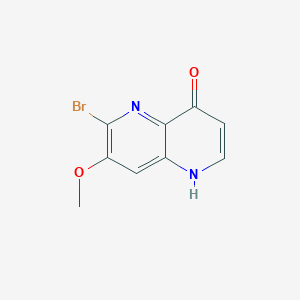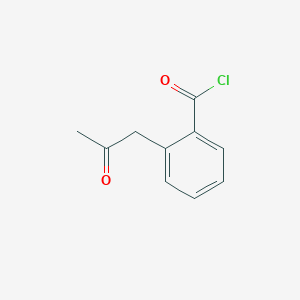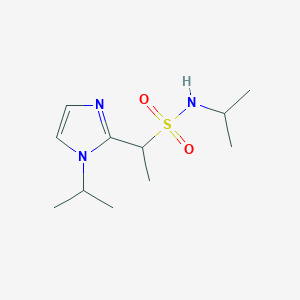
3-Oxo-1,3lambda~5~-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 3-oxide is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring with an oxygen atom attached to the nitrogen atom of the thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzothiazole, 3-oxide can be synthesized through various methods. One common approach involves the oxidation of benzothiazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the synthesis of benzothiazole, 3-oxide may involve continuous flow processes to ensure high efficiency and scalability. The use of environmentally friendly oxidizing agents and solvents is also emphasized to align with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: Benzothiazole, 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert benzothiazole, 3-oxide back to benzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazole.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Benzothiazole, 3-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of benzothiazole, 3-oxide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparación Con Compuestos Similares
Benzothiazole: The parent compound without the oxygen atom.
Benzothiazole, 2-oxide: Another oxidized form with the oxygen atom attached to the sulfur atom.
2-Aminobenzothiazole: A derivative with an amino group at the second position.
Uniqueness: Benzothiazole, 3-oxide is unique due to the presence of the oxygen atom on the nitrogen, which imparts distinct chemical and biological properties compared to its analogs. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
27655-26-1 |
|---|---|
Fórmula molecular |
C7H5NOS |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
3-oxido-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C7H5NOS/c9-8-5-10-7-4-2-1-3-6(7)8/h1-5H |
Clave InChI |
LMIAGQODFKONRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)[N+](=CS2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)


![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)



![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)

![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)



